molecular formula C17H16N2O B2402596 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole CAS No. 831205-46-0

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2402596
CAS No.: 831205-46-0
M. Wt: 264.328
InChI Key: MGRPWACLJDUFMT-UHFFFAOYSA-N
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Description

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allyl group attached to a phenoxy moiety, which is further linked to a benzimidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-allylphenol with benzimidazole derivatives. One common method includes the use of 2-allylphenol and 1,2-phenylenediamine as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified using chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced benzimidazole derivatives, and various substituted phenoxy compounds .

Scientific Research Applications

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The allyl group and phenoxy moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Allylphenoxy)methyl]-1H-benzimidazole is unique due to the presence of the allyl group and phenoxy moiety, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-7-13-8-3-6-11-16(13)20-12-17-18-14-9-4-5-10-15(14)19-17/h2-6,8-11H,1,7,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPWACLJDUFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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